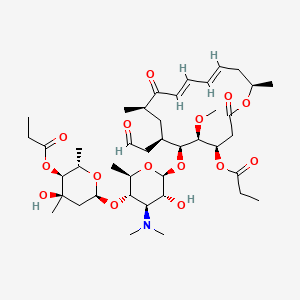
Midecamycin A3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Midecamycin A3 is a macrolide antibiotic produced by the bacterium Streptomyces mycarofaciens. It is part of the midecamycin family, which is known for its effectiveness against Gram-positive bacteria. This compound is particularly noted for its ability to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Midecamycin A3 is typically synthesized through fermentation processes involving Streptomyces mycarofaciens. The fermentation broth is filtered, and the filtrate undergoes extraction and phase inversion. The resulting solution is then crystallized, and the crystals are dried to obtain high-purity midecamycin .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation followed by advanced filtration techniques such as ceramic-film filtration. This method ensures high yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Midecamycin A3 undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is particularly significant as it can inactivate the antibiotic by adding sugar moieties to its structure .
Common Reagents and Conditions
Glycosylation: Utilizes glycosyltransferases and sugar donors like UDP-glucose and UDP-xylose.
Oxidation and Reduction: Typically involves reagents like NADPH and NADH for enzymatic reactions.
Major Products
The major products formed from these reactions include various glycosylated derivatives of midecamycin, which generally exhibit reduced antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
Midecamycin A3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolide antibiotics and their interactions with bacterial ribosomes.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating infections caused by Gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
Wirkmechanismus
Midecamycin A3 exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This prevents the formation of peptide bonds and the translocation of the growing peptide chain, ultimately leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: Known for its enhanced stability and broader spectrum compared to midecamycin.
Azithromycin: Noted for its longer half-life and better tissue penetration.
Uniqueness
Midecamycin A3 is unique due to its specific structural modifications, such as the acetoxy group at position 9 of the 16-membered ring. These modifications contribute to its distinct pharmacokinetic properties and activity profile .
Eigenschaften
CAS-Nummer |
36025-69-1 |
|---|---|
Molekularformel |
C41H65NO15 |
Molekulargewicht |
812.0 g/mol |
IUPAC-Name |
[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C41H65NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-27,29,33-40,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |
InChI-Schlüssel |
POOQYAXQHUANTP-BCGBQJBESA-N |
Isomerische SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C |
Kanonische SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(=O)C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


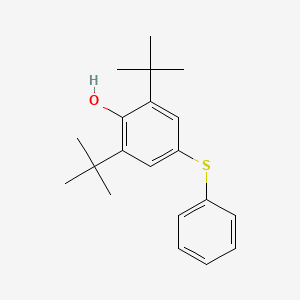

![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)


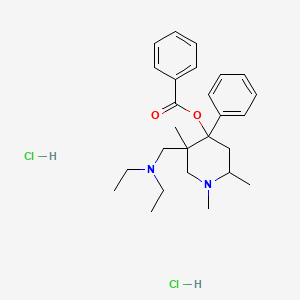
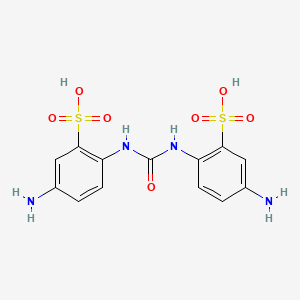

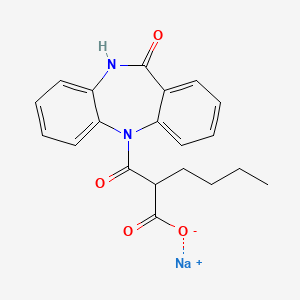


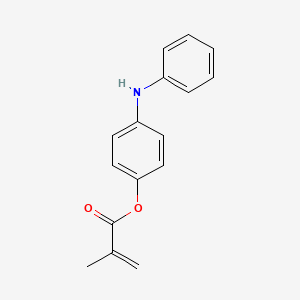

![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
